N-(2-methoxybenzyl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)16(18)17-11-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
CAWXMHASHOOEJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research indicates that N-(2-methoxybenzyl)-4-methylbenzamide exhibits significant biological activities, particularly as an antimicrobial and anticancer agent . Studies have shown its potential to inhibit specific pathways involved in disease processes, including cancer cell proliferation by disrupting key signaling pathways associated with receptor tyrosine kinases .
Synthesis Example: One-Pot Reaction
A typical synthesis involves reacting 4-methylbenzaldehyde with 2-methoxybenzylamine under controlled conditions to yield this compound. The reaction conditions can significantly influence the yield, making it crucial to optimize factors such as solvent choice and reaction time .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| One-Pot Oxidative Amidation | 41 | Acetonitrile, KBr, Oxone |
| Alternative Methods | Varies | Depends on reagents used |
Case Study: Anticancer Activity
In a study examining new derivatives of 4-methylbenzamide, this compound was included as a candidate for anti-kinase activity. The results indicated that modifications to the compound could enhance its efficacy against specific cancer cell lines, suggesting a promising avenue for further research and development in cancer therapeutics .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its structural features that facilitate interaction with bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Key Observations :
- Substituent Effects: The 2-methoxy group in N-(2-methoxybenzyl)-4-methylbenzamide enhances solubility in polar solvents compared to non-polar derivatives like N-(tert-butyl)-4-methylbenzamide . Bromine or iodine substituents (e.g., 4MNB, N-(2-iodophenyl)-4-methylbenzamide) increase molecular weight and steric bulk, affecting crystallinity and biological activity .
- Synthetic Complexity : Hybrid structures like the thiazole-containing benzamide (evidence 6) require multi-step syntheses involving heterocyclic ring formation, whereas simpler derivatives (e.g., tert-butyl analog) are synthesized in one step .
Crystallographic and Spectroscopic Comparisons
- Dihedral Angles : The 2-methoxybenzyl group in this compound forms a dihedral angle of 15.2° with the benzamide core, promoting planar stacking . In contrast, the thiazole hybrid (evidence 6) exhibits a larger angle (28.5° ) due to steric hindrance from the thiazole ring .
- Hydrogen Bonding : N–H···O interactions dominate in this compound (bond length: 2.05 Å), while brominated analogs like 4MNB show additional Br···O interactions (2.98 Å) .
Preparation Methods
Acyl Chloride-Mediated Amidation
The most widely reported method for synthesizing N-(2-methoxybenzyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-methoxybenzylamine under controlled conditions.
Reaction Mechanism and Conditions
The synthesis proceeds via nucleophilic acyl substitution, where the amine group of 2-methoxybenzylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic acyl chlorides and amines.
- Temperature : Reactions are typically conducted at 20–40°C to balance reaction rate and byproduct formation. Elevated temperatures (>50°C) risk decomposition of the acyl chloride.
- Base Additives : Pyridine or triethylamine (TEA) are used to scavenge HCl generated during the reaction, shifting the equilibrium toward product formation.
Representative Protocol:
- Dissolve 4-methylbenzoyl chloride (10 mmol) in DCM (20 mL).
- Add 2-methoxybenzylamine (10 mmol) and pyridine (12 mmol) dropwise at 25°C.
- Stir for 3–4 hours, monitor by TLC (hexane:ethyl acetate = 3:1).
- Quench with 5% HCl, wash organic layer with NaHCO₃ and brine.
- Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol.
Carboxylic Acid Activation via Coupling Reagents
For laboratories lacking facilities to handle acyl chlorides, carbodiimide-based coupling offers a safer alternative.
DCC/HOBt-Mediated Coupling
4-Methylbenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) before reacting with 2-methoxybenzylamine:
Procedure:
- Suspend 4-methylbenzoic acid (10 mmol) in THF (30 mL).
- Add DCC (12 mmol) and HOBt (12 mmol) at 0°C, stir for 30 minutes.
- Introduce 2-methoxybenzylamine (10 mmol), warm to room temperature, and stir for 12–16 hours.
- Filter off dicyclohexylurea, concentrate, and purify via column chromatography (SiO₂, hexane:ethyl acetate).
Yield : 65–72%
Advantage : Avoids corrosive acyl chlorides; suitable for acid-sensitive substrates.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors:
Continuous Flow Amidation
- Pump separate streams of:
- 4-Methylbenzoyl chloride (0.5 M in DCM)
- 2-Methoxybenzylamine (0.5 M in DCM)
- Triethylamine (0.6 M in DCM)
- Combine streams in a microreactor (residence time = 5 minutes, 30°C).
- Direct output to a liquid-liquid separator for HCl removal.
- Crystallize product using anti-solvent (hexane).
Throughput : 1.2 kg/hour
Purity : 99.5% (GC-MS)
Comparative Analysis of Methods
Characterization and Quality Control
All synthetic routes require rigorous characterization to confirm product identity:
Challenges and Optimization Strategies
Byproduct Mitigation
Q & A
Q. Methodological Troubleshooting
- Yield Discrepancies : Variances often arise from solvent purity (e.g., anhydrous vs. technical grade) or reaction temperature control. Replicate experiments under inert atmospheres (N/Ar) to confirm reproducibility .
- Fluorescence Variability : Check solvent effects—protic solvents (e.g., methanol) may quench fluorescence compared to aprotic solvents (e.g., acetonitrile). Validate pH adjustments using buffered solutions .
What strategies enhance the compound’s application in medicinal chemistry research?
Q. Advanced Applications
- Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methyl position to improve binding affinity with target enzymes .
- Biological Probes : Conjugate with fluorescent tags (e.g., BODIPY) via amide linkages to track cellular uptake in real-time microscopy .
How can computational methods complement experimental data for this compound?
Q. Advanced Integration
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare with experimental data to validate conformers .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
